molecular formula C11H6Cl2FNO2 B2947777 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 112749-47-0

3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2947777
CAS No.: 112749-47-0
M. Wt: 274.07
InChI Key: IRCGSNONKGXMRI-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione ( 112749-47-0) is a chemical compound with the molecular formula C 11 H 6 Cl 2 FNO 2 and a molecular weight of 274.08 g/mol [ ]. This pyrrole-2,5-dione derivative is characterized by its exact mass of 272.9759620 Da and a topological polar surface area of 37.4 Ų [ ]. Key experimental physicochemical properties include a predicted density of 1.6±0.1 g/cm 3 and a boiling point of 346.6±42.0 °C at 760 mmHg [ ]. As a member of the pyrrole-2,5-dione family, this compound is of significant interest in medicinal and organic chemistry research. Pyrrole derivatives are recognized as valuable structural motifs in the development of bioactive molecules [ ]. Specifically, compounds based on the 1 H -pyrrole-2,5-dione scaffold have been investigated for their potential as cholesterol absorption inhibitors, demonstrating activity in suppressing the formation of macrophage-derived foam cells and inflammatory response, which are key processes in atherosclerotic lesion development [ ]. Furthermore, halogenated pyrrole structures are frequently found in natural products and synthetic compounds with potent biological activities, particularly against Gram-positive bacteria, highlighting the potential of this structural class in antibacterial agent discovery [ ]. The presence of both chlorine and fluorine atoms on this scaffold provides handles for further synthetic modification, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-1-[(2-fluorophenyl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNO2/c12-8-9(13)11(17)15(10(8)16)5-6-3-1-2-4-7(6)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCGSNONKGXMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is C11H8Cl2FNO2. The compound features a pyrrole ring substituted with two chlorine atoms at the 3 and 4 positions and a fluorophenyl group at the 1 position. This specific arrangement contributes to its chemical reactivity and biological properties .

Synthesis Methods

Several synthesis methods have been reported for this compound. The general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrole derivatives. For example, the synthesis of derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione has been explored extensively, highlighting the versatility of this scaffold in generating compounds with varied biological activities .

Enzyme Inhibition

Research indicates that 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione may act as an enzyme inhibitor. It has shown potential in binding to specific receptors or enzymes involved in metabolic pathways. For instance, studies suggest that it can effectively interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer progression .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, some derivatives have been shown to inhibit the growth of colon cancer cell lines (e.g., HCT-116) with a GI50 value in the nanomolar range (approximately 1.01.6×108 M1.0–1.6\times 10^{-8}\text{ M}) . These findings suggest that modifications to the side groups can enhance biological activity.

Study on Derivatives

A study investigated several derivatives synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione. These derivatives were tested for their ability to form stable complexes with EGFR and VEGFR2. The results indicated that these compounds could disrupt lipid bilayer structures and potentially serve as effective inhibitors for antitumor treatment .

Toxicity Assessment

Toxicity studies have revealed that while low to medium concentrations of certain derivatives do not induce significant apoptosis or necrosis in PBMCs (Peripheral Blood Mononuclear Cells), higher concentrations exhibited slight toxicity . This highlights the need for careful dosage considerations in therapeutic applications.

Comparative Analysis

The following table summarizes key compounds related to 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
3,4-Dichloro-1H-pyrrole-2,5-dioneContains two chlorine atomsKnown for its strong electrophilic nature
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dioneFluorophenyl substitutionExhibits different biological activity profiles
3-Chloro-N-(2-fluorophenyl)propenamideContains amide functional groupPotentially different therapeutic uses
3-Methyl-N-(4-fluorophenyl)propenamideMethyl substitutionVariations in solubility and reactivity

Scientific Research Applications

3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound featuring a pyrrole ring with two chlorine atoms at the 3 and 4 positions and a fluorophenyl group at the 1 position. It has the molecular formula C11H8Cl2FNO2 . This compound is a versatile material employed in scientific research, with a unique combination of functional groups contributing to its chemical reactivity and biological properties.

Applications

3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is suitable for various applications due to its unique properties. Interaction studies have revealed its potential as an enzyme inhibitor and its ability to interact with various biological targets. Research indicates that it may bind effectively to specific receptors or enzymes involved in metabolic pathways, potentially leading to significant therapeutic effects in treating diseases such as cancer or infections.

Scientific Research

This compound is used in scientific research. Its pyrrole ring, with chlorine and fluorophenyl groups, contributes to its chemical reactivity and biological properties. It can be used to synthesize derivatives that may enhance its biological activity.

Biological Activities

3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has demonstrated promising biological activities. Its interactions with biological targets suggest it could be an effective enzyme inhibitor. These interactions could lead to therapeutic effects in treating diseases such as cancer or infections.

Derivatives

Several synthesis methods have been reported for 3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. The reactions are crucial for synthesizing various derivatives that may enhance its biological activity.

Structural Similarities

Several compounds share structural similarities with 3,4-Dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione:

Compound NameStructural FeaturesUnique Aspects
3,4-Dichloro-1H-pyrrole-2,5-dioneContains two chlorine atomsKnown for its strong electrophilic nature
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dioneFluorophenyl substitutionExhibits different biological activity profiles
3-Chloro-N-(2-fluorophenyl)propenamideContains amide functional groupPotentially different therapeutic uses
3-Methyl-N-(4-fluorophenyl)propenamideMethyl substitutionVariations in solubility and reactivity

Comparison with Similar Compounds

3,4-Dichloro-1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Structural Differences: The primary distinction lies in the substitution pattern of the fluorophenyl group. Fluoroimide has a 4-fluorophenyl group directly attached to the pyrrole ring, whereas the target compound features a 2-fluorophenylmethyl substituent.
  • Physical Properties :

    Property Fluoroimide Target Compound (Inferred)
    Density (g/cm³) 1.63 Data unavailable
    Boiling Point (°C) 324.7 Data unavailable
    Flash Point (°C) 150.2 Data unavailable
    Vapor Pressure (mmHg at 25°C) 0.000242 Data unavailable
  • Applications : Fluoroimide is explicitly listed as a herbicide , while the target compound’s use remains uncharacterized in the evidence.

Flupoxam (C19H14ClF5N4O2)

  • Structural Differences : Flupoxam incorporates a pentafluoropropoxy-methyl-chlorophenyl group and a triazole-carboxamide moiety, diverging significantly from the pyrrolidine-dione core of the target compound.

4H-1,2,4-Triazole-3-thiol, 4-(2-Fluorophenyl)-5-(1-Methylethyl)

  • Structural Differences : This compound, isolated from Artemisia scopaeformis, shares a 2-fluorophenyl group but lacks the dichlorinated pyrrole ring. Instead, it features a triazole-thiol scaffold.
  • Applications : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties , suggesting that fluorophenyl derivatives broadly interact with biological targets.

Key Research Findings and Implications

Chlorine atoms at the 3,4-positions likely increase electrophilicity, favoring reactions with nucleophilic residues in enzymes or receptors .

Stability Considerations :

  • Fluorophenyl-containing compounds (e.g., TOZs in ) may degrade in acidic environments like simulated gastric fluid. While the target compound’s stability is undocumented, structural analogs suggest susceptibility to hydrolytic cleavage under harsh conditions .

Biological Activity :

  • Fluoroimide’s herbicidal activity correlates with its ability to inhibit photosynthesis or disrupt cell wall synthesis. The target compound’s dichloro-pyrrole core might share similar modes of action, though empirical validation is needed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted maleic anhydrides with fluorinated benzylamines. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
  • Catalysts : Lewis acids like AlCl₃ improve cyclization efficiency .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) achieves >95% purity. Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms dihedral angles between the pyrrolidine-dione core and fluorophenyl substituents .
  • ¹H/¹³C NMR : Key signals include δ 5.6–5.8 ppm (pyrrolidine CH₂), δ 7.2–7.5 ppm (fluorophenyl aromatic protons), and carbonyl carbons at ~170 ppm .
  • IR spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~740 cm⁻¹ (C-Cl) validate functional groups .

Q. What are the primary environmental degradation pathways under aerobic conditions?

  • Methodological Answer : Hydrolysis dominates in aqueous environments, with half-lives (t₁/₂) ranging from 7–30 days depending on pH. For experimental validation:

  • pH-dependent studies : Perform LC-MS/MS analysis at pH 5–9 to track degradation products (e.g., dechlorinated intermediates).
  • Microbial assays : Use soil microcosms to assess biodegradation rates; correlate with microbial diversity via 16S rRNA sequencing .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition IC₅₀ values) be systematically resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

  • Enzyme source : Use recombinant enzymes with confirmed activity (e.g., via fluorometric assays).
  • Buffer systems : Control ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and cofactor concentrations (e.g., Mg²⁺ for kinases).
  • Data normalization : Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves (3–4 replicates) .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) of halogen substitutions in this scaffold?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with Cl/F at positions 3,4 and compare with Br/I variants.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to quantify electronic effects (HOMO-LUMO gaps) and steric parameters.
  • Biological assays : Test analogs against target enzymes (e.g., proteases) using fluorescence polarization to measure binding affinities .

Q. How should researchers model the compound’s environmental fate in aquatic ecosystems?

  • Methodological Answer : Integrate physicochemical data into fugacity models (e.g., EQC Level III):

  • Input parameters : LogP (2.8–3.2), water solubility (12–15 mg/L at 25°C), and soil adsorption coefficient (Koc = 450–600).
  • Field validation : Deploy passive samplers (e.g., POCIS) in watersheds to measure bioaccumulation in benthic organisms. Compare with lab-derived BCF (bioconcentration factor) values .

Q. What advanced techniques can clarify its inhibition mechanism in cytochrome P450 systems?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding modes in CYP3A4/CYP2D6 active sites.
  • Kinetic isotope effects (KIE) : Synthesize deuterated analogs to probe rate-limiting steps in metabolism.
  • Time-resolved spectroscopy : Monitor heme iron coordination changes via stopped-flow UV-Vis at 450 nm .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthetic OptimizationCyclization, NMR, X-raySolvent polarity, reaction time
Environmental Fate ModelingLC-MS/MS, fugacity modelspH, microbial activity
SAR StudiesDFT, fluorescence polarizationHalogen electronegativity

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